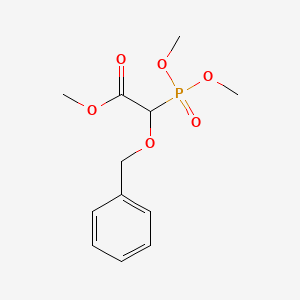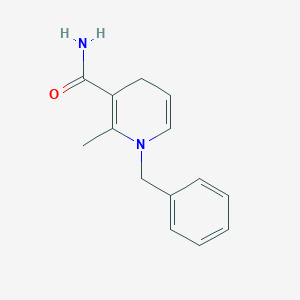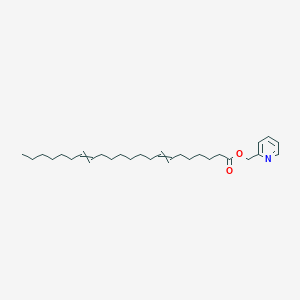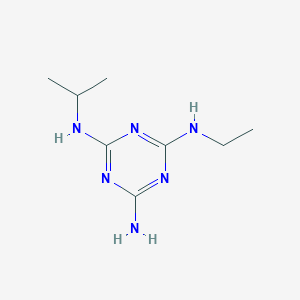
1,3,5-Triazine-2,4,6-triamine, N-ethyl-N'-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of cyanuric chloride with ethylamine and isopropylamine under controlled conditions. The reaction typically takes place in an organic solvent such as acetone or dioxane, and the temperature is maintained at reflux to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where one or more of the amino groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can produce different oxidized or reduced derivatives .
科学的研究の応用
1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor of enzymes involved in key metabolic pathways. For example, it may inhibit the activity of enzymes responsible for nucleotide synthesis, leading to disruptions in DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cyanuric Acid:
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and isopropyl groups on the triazine ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
112609-49-1 |
|---|---|
分子式 |
C8H16N6 |
分子量 |
196.25 g/mol |
IUPAC名 |
4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H16N6/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H4,9,10,11,12,13,14) |
InChIキー |
WKVBVBLLDKCKBT-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=N1)N)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


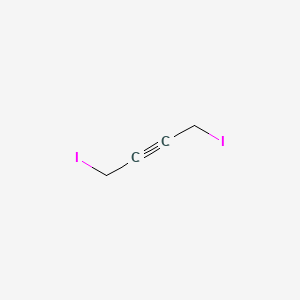
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
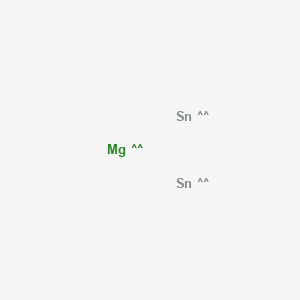
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
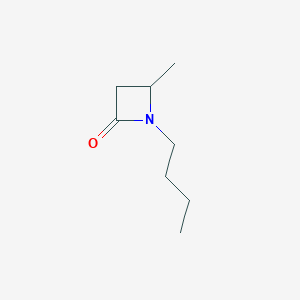
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)

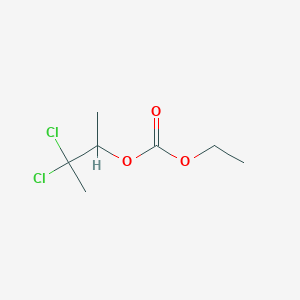
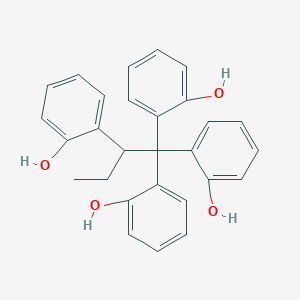
![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
